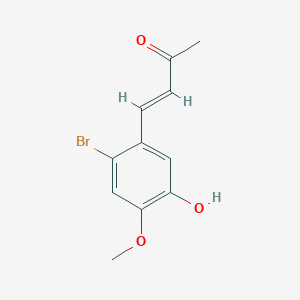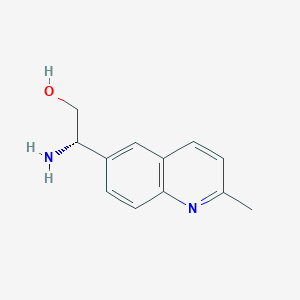
(s)-2-Amino-2-(2-methylquinolin-6-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(s)-2-Amino-2-(2-methylquinolin-6-yl)ethan-1-ol is a chiral compound with a molecular formula of C12H14N2O It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Amino-2-(2-methylquinolin-6-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 2-methylquinoline.
Functional Group Introduction:
Chiral Center Formation: The chiral center is introduced by reacting the intermediate with an appropriate chiral reagent under controlled conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(s)-2-Amino-2-(2-methylquinolin-6-yl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides and amines are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
(s)-2-Amino-2-(2-methylquinolin-6-yl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (s)-2-Amino-2-(2-methylquinolin-6-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (1R)-2-amino-1-(2-methylquinolin-6-yl)ethan-1-ol
- 2-(2-Methylquinolin-6-yl)ethan-1-ol
- 4-Hydroxy-2-quinolones
Uniqueness
(s)-2-Amino-2-(2-methylquinolin-6-yl)ethan-1-ol is unique due to its specific chiral center and the presence of both amino and hydroxyl functional groups. This combination of features makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
(2S)-2-amino-2-(2-methylquinolin-6-yl)ethanol |
InChI |
InChI=1S/C12H14N2O/c1-8-2-3-10-6-9(11(13)7-15)4-5-12(10)14-8/h2-6,11,15H,7,13H2,1H3/t11-/m1/s1 |
InChI Key |
WYJPKUOHOIEMQZ-LLVKDONJSA-N |
Isomeric SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)[C@@H](CO)N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


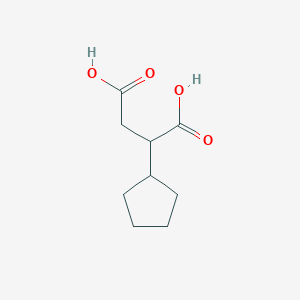
![5-Isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15321451.png)
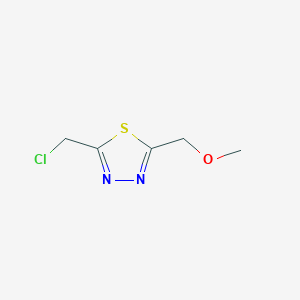
![rac-(1R,2S,5R)-7-oxo-3-oxabicyclo[3.2.1]octane-2-carboxylicacid](/img/structure/B15321462.png)

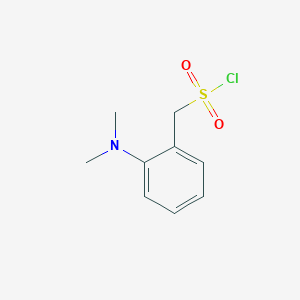
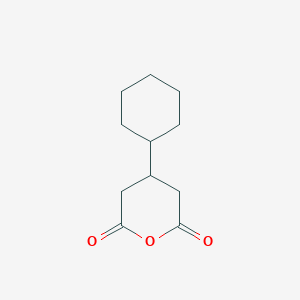
![4-[(1R)-1-aminoethyl]-3-chlorophenol](/img/structure/B15321476.png)


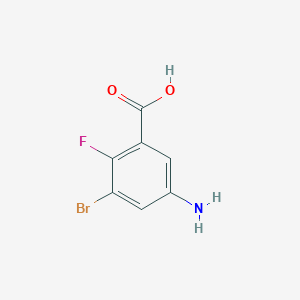
![1,2,5-Triazaspiro[2.3]hex-1-ene](/img/structure/B15321525.png)

